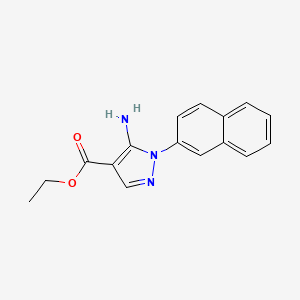

ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIRZLWDYNSASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-component reactions. One common method includes the reaction of benzoylacetonitrile, aromatic aldehydes, and 5-amino-1-phenyl-3-substituted-pyrazoles under various conditions such as water catalyst-free conditions, acetic acid under conventional heating, or microwave heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to ensure efficient and eco-friendly synthesis. Multi-component reactions are favored for their high yield and atom economy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Industry: It is used in the development of dyes and pigments due to its stable structure and vibrant color.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory and apoptotic pathways .

Comparison with Similar Compounds

Key Observations :

- 4-Fluorophenyl derivatives exhibit lower molecular weights (249.24 g/mol) and higher melting points (153–154°C) due to reduced steric hindrance .

- Hydroxyethyl substituents (e.g., 2-(4-fluorophenyl)-2-hydroxyethyl) introduce hydrogen-bonding capabilities, influencing solubility and target binding .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Derivatives

Key Observations :

- The absence of melting point data for the naphthalen-2-yl derivative suggests further characterization is needed.

- 4-Chloro-2-nitrophenyl derivatives have been structurally validated via X-ray crystallography, confirming planarity of the pyrazole ring .

Key Observations :

- The hydroxy analog of the target compound shows notable PfDHOD inhibition, suggesting the amino group in the target compound may alter binding affinity or metabolic stability .

- Quinoline-substituted pyrazoles are often precursors for antimalarial agents, highlighting the role of aromatic substituents in targeting parasitic enzymes .

Biological Activity

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, a compound with the CAS number 1260243-04-6, has garnered attention for its potential biological activities. This article aims to summarize its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 1260243-04-6 |

| MDL Number | MFCD00114562 |

| Storage Conditions | Keep in a dark place, sealed, at room temperature |

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with hydrazine derivatives, followed by carboxylation reactions. The synthetic pathways have been optimized to enhance yield and purity, utilizing various reagents and conditions to achieve the desired product efficiently .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Antiparasitic Effects

The compound has also shown promise as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the malaria parasite's lifecycle. Inhibition studies revealed that this compound could inhibit PfDHODH activity with a potency comparable to known inhibitors, although it was classified as a weak inhibitor overall .

Cytotoxicity and Cancer Research

In cancer research, preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines. A study reported that it caused significant cell cycle arrest at the G2/M phase in human cancer cells, indicating its potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against various cancer types.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity compared to control groups treated with standard antibiotics.

Case Study 2: Antiparasitic Activity

A recent study evaluated the compound's effect on Plasmodium falciparum through colorimetric assays measuring enzyme activity. The results indicated approximately 30% inhibition at a concentration of 50 µM, highlighting its potential as a lead compound for further development in antimalarial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.